molecular formula C82H134O43 B3001298 铁线莲皂甙 AR CAS No. 761425-93-8

铁线莲皂甙 AR

货号 B3001298
CAS 编号: 761425-93-8
分子量: 1807.931
InChI 键: JFLCHMJGYAFQIU-QYKGCFPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clematichinenoside AR (AR) is a major active ingredient that could be extracted from the traditional Chinese herb Clematis chinensis . It has potent pharmacological effects on various diseases, including atherosclerosis (AS) . It is also a triterpenoid saponin .


Molecular Structure Analysis

Clematichinenoside AR is a triterpenoid saponin . The exact molecular structure is not provided in the search results.

科学研究应用

在关节炎中抗炎和免疫抑制特性

铁线莲皂甙 AR(C-AR),是从铁线莲中提取的三萜皂苷,已被发现具有抗炎和免疫抑制特性,有益于治疗关节炎。研究表明,C-AR 可以通过抑制琥珀酸相关的 NLRP3 炎性小体活化来抑制类风湿关节炎 (RA) 中的滑膜成纤维细胞活化,从而防止肌成纤维细胞活化,并通过代谢信号将炎症与纤维化联系起来 (Li et al., 2016)。此外,C-AR 已通过调节 PI3K/Akt 信号通路和 TNF-α 水平在胶原诱导的关节炎中显示出治疗潜力 (Han et al., 2013)

神经和运动功能恢复

C-AR 促进大鼠脑缺血损伤后神经和运动功能的恢复。它通过抑制 Notch/NF-κB 通路、减少脑损伤和促进神经元存活来实现这一目标 (Xu et al., 2019)

心脏保护作用

在心肌缺血/再灌注 (MI/R) 损伤的情况下,C-AR 已显示出抗氧化和抗炎的心脏保护作用。它改善线粒体功能以抑制 MI/R 诱导的心肌细胞凋亡,表明在预防心脏病中发挥作用 (Ding et al., 2016)

动脉粥样硬化治疗

C-AR 通过促进胆固醇外流、抑制泡沫细胞形成和减弱巨噬细胞中 NLRP3 炎性小体的活化在治疗动脉粥样硬化方面显示出潜力。这表明在管理心血管疾病中发挥作用 (Diao, 2020)

在肾脏保护中的作用

C-AR 保护肾小管上皮细胞免受缺氧/复氧损伤,可能为急性肾衰竭提供一种治疗方法。它调节 Nrf2/HO‐1 信号通路,减少氧化应激和炎症 (Feng et al., 2019)

免疫调节作用

C-AR 在佐剂诱导的关节炎大鼠中诱导免疫抑制,特别是涉及到派耶氏结的 T 调节细胞。这表明 AR 有可能治疗类风湿性关节炎等自身免疫性疾病 (Xiong et al., 2014)

分析和药代动力学研究

已经进行分析研究以验证确定铁线莲皂苷 AR 纯度和相关杂质的方法,有助于其在临床实践中的安全使用 (Zhou et al., 2012)。此外,还对米格猎犬进行了药代动力学研究,以了解 C-AR 的吸收和生物利用度,这对于其治疗应用至关重要 (Xiao-dong, 2012)

安全和危害

After handling Clematichinenoside AR, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition .

未来方向

Clematichinenoside AR shows promise as a therapeutic agent for the treatment of atherosclerosis (AS) and rheumatoid arthritis . More research is needed to fully understand its role and mechanism in these diseases.

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H134O43/c1-28-42(86)49(93)56(100)67(112-28)109-25-36-46(90)51(95)58(102)72(118-36)122-64-35(23-84)116-71(61(105)54(64)98)117-38-27-111-69(55(99)48(38)92)123-65-44(88)30(3)114-74(62(65)106)124-66-45(89)33(85)24-108-75(66)120-41-14-15-79(8)39(78(41,6)7)13-16-81(10)40(79)12-11-31-32-21-77(4,5)17-19-82(32,20-18-80(31,81)9)76(107)125-73-59(103)52(96)47(91)37(119-73)26-110-68-60(104)53(97)63(34(22-83)115-68)121-70-57(101)50(94)43(87)29(2)113-70/h11,28-30,32-75,83-106H,12-27H2,1-10H3/t28-,29-,30-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,79-,80+,81+,82-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCHMJGYAFQIU-AOXNNHMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H134O43
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1807.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clematichinenoside AR

Citations

For This Compound
256
Citations
Y Xiong, Y Ma, ND Kodithuwakku, W Fang, L Liu… - International …, 2019 - Elsevier
… Clematichinenoside AR (AR), a major active ingredient extracted from traditional Chinese … Therefore, we aimed to explore the protective effects of Clematichinenoside AR against …
Number of citations: 12 www.sciencedirect.com
W Han, Y Xiong, Y Li, W Fang, Y Ma, L Liu… - Pharmaceutical …, 2013 - Taylor & Francis
Context: Clematichinenoside (AR-6) is a triterpene saponin from an anti-arthritic herbal formula Wei-Ling-Xian in Chinese, which is an herbal medicine derived from the dried root and …
Number of citations: 48 www.tandfonline.com
F Li, D Wang, P Xu, J Wu, L Liu… - Biomedical …, 2013 - Wiley Online Library
Clematichinenoside AR (C‐AR), a pentacyclic triterpenoid saponin with anti‐inflammatory and anti‐rheumatoid activities, is the main active component of the traditional Chinese …
D Wang, F Li, P Li, J Zhang, L Liu, P Xu… - Biomedical …, 2012 - Wiley Online Library
… for measuring clematichinenoside AR in rat plasma. Clematichinenoside AR was extracted by solid… to a pharmacokinetic study on clematichinenoside AR in rats after oral administration. …
Y Zhou, Y Guan, J Shi, X Zhang… - Chemistry Central …, 2012 - bmcchem.biomedcentral.com
… Five related impurities of clematichinenoside AR were … found in clematichinenoside AR bulk samples. In the simple chromatographic method for determining clematichinenoside AR and …
Number of citations: 10 bmcchem.biomedcentral.com
X Song, J Li, Y Wang, C Zhou, Z Zhang, M Shen… - Life sciences, 2019 - Elsevier
Objectives Clematichinenoside AR (AR) is a saponin extracted for traditional Chinese medicine with the effects of improving the expression of tight junction (TJ) proteins and mediating …
Number of citations: 15 www.sciencedirect.com
H Ding, R Han, X Chen, W Fang, M Liu, X Wang, Q Wei… - Molecules, 2016 - mdpi.com
Mitochondria-mediated cardiomyocyte apoptosis is involved in myocardial ischemia/reperfusion (MI/R) injury. Clematichinenoside (AR) is a triterpenoid saponin isolated from the roots …
Number of citations: 16 www.mdpi.com
R Li, LX Guo, Y Li, WQ Chang, JQ Liu, LF Liu… - … of Pharmaceutical and …, 2017 - Elsevier
Clematidis Radix et Rhizoma is a traditional Chinese medicine widely used for treating arthritic disease. Clematis triterpenoid saponins (TS) and clematichinenoside AR (C-AR) have …
Number of citations: 31 www.sciencedirect.com
Y Xiong, Y Ma, W Han, ND Kodithuwakku, LF Liu… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Clematichinenoside AR (AR) has been defined as a major active ingredient of triterpenoid saponins extracted from Clematidis Radix et Rhizoma, …
Number of citations: 20 www.sciencedirect.com
D WANG, F LI, P XU, L ZHOU, L LIU… - Chinese Journal of … - manu41.magtech.com.cn
Abstract: AIM: To investigate the pharmacokinetics and absolute bioavailability of clematichinenoside AR (C-AR) in Beagle dogs. METHODS: By applying four cycle crossover design, a …
Number of citations: 2 manu41.magtech.com.cn

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。